Butanal, 4-(acetyloxy)-2-methylene-

Description

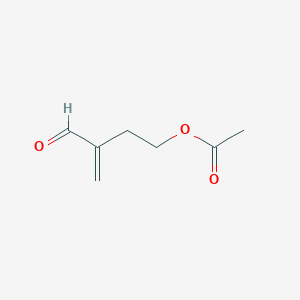

Butanal, 4-(acetyloxy)-2-methylene- (CAS: 14918-80-0), also known as 4-Acetoxy-2-methyl-2-butenal or 3-Methyl-4-oxo-2-butenyl acetate, is an α,β-unsaturated aldehyde with an acetyloxy substituent at position 4 and a methyl group at position 2 (see structure in ). Its molecular formula is C₇H₁₀O₃, and it belongs to the class of oxygenated aldehydes.

Properties

CAS No. |

29773-17-9 |

|---|---|

Molecular Formula |

C7H10O3 |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

3-formylbut-3-enyl acetate |

InChI |

InChI=1S/C7H10O3/c1-6(5-8)3-4-10-7(2)9/h5H,1,3-4H2,2H3 |

InChI Key |

FFMRZGOBLFVKQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCC(=C)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

4-(n-Heptyloxy)butanal

- Structure : A linear aldehyde with a heptyloxy chain at position 3.

- Key Differences :

- Lacks the acetyloxy and methyl substituents present in Butanal, 4-(acetyloxy)-2-methylene-.

- Features a long alkoxy group (n-heptyloxy) instead of an acetyloxy.

- Applications: Acts as a component of the male-produced aggregation pheromone in Anoplophora glabripennis (Asian longhorned beetle). Field studies show enhanced pest attraction when combined with 4-(n-heptyloxy)butan-1-ol and sesquiterpenes like α-farnesene.

- Reactivity : The alkoxy group may reduce volatility compared to acetyloxy-substituted aldehydes.

b. 4-Acetoxy-2'-chlorobenzophenone (CAS: 185606-03-5)

- Structure: A benzophenone derivative with acetoxy and chloro substituents.

- Key Differences :

- Contains a ketone group instead of an aldehyde.

- Aromatic rings increase molecular rigidity and conjugation.

- Properties :

- Applications: Likely used in UV-curable resins or photochemical applications due to benzophenone’s role as a photoinitiator.

Functional Group Comparison

- Aldehydes vs. Ketones: Butanal, 4-(acetyloxy)-2-methylene-’s aldehyde group is more electrophilic than the ketone in 4-acetoxy-2'-chlorobenzophenone, making it prone to nucleophilic attacks (e.g., Grignard reactions).

- Acetyloxy vs. Alkoxy : The acetyloxy group in Butanal, 4-(acetyloxy)-2-methylene- may enhance solubility in polar aprotic solvents compared to the hydrophobic heptyloxy chain in 4-(n-heptyloxy)butanal.

Table 1: Comparative Data for Butanal, 4-(acetyloxy)-2-methylene- and Analogues

Research Findings and Gaps

- Butanal, 4-(acetyloxy)-2-methylene-: Limited published data on its physical properties (e.g., boiling point, density) or ecological roles.

- Benzophenone Derivative: The presence of chlorine and acetoxy in 4-acetoxy-2'-chlorobenzophenone highlights how substituent electronegativity impacts applications (e.g., photostability in UV initiators).

Preparation Methods

Hydroformylation of 2,2-Disubstituted-4,7-Dihydro-1,3-Dioxepin

The reaction begins with 2,2-disubstituted-4,7-dihydro-1,3-dioxepin (compound II) and synthesis gas () under rhodium catalysis. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (Rh-based) | 0.2–0.8% mass of compound II | Maximizes CO insertion |

| Solvent | Toluene, xylene, or n-heptane | Enhances substrate solubility |

| Temperature | 80–120°C | Balances reaction rate and side reactions |

| Pressure | 10–50 atm | Ensures sufficient gas diffusion |

This step yields 2,2-disubstituted-5-formyl-4,7-dihydro-1,3-dioxepin (compound III) with >85% efficiency. The rhodium catalyst’s selectivity for terminal aldehyde formation is critical, as competing branched products complicate downstream steps.

Acetylation of the Hydroxyl Group

Compound III undergoes acetylation using acetic anhydride or acetyl chloride. The reaction proceeds in dichloromethane or ethyl acetate at 20–40°C, achieving near-quantitative conversion to 2-formyl-4-acetoxy-1-butene (compound IV). Steric hindrance from the dioxepin ring’s substituents necessitates prolonged reaction times (8–12 hours) but minimizes over-acetylation.

Double-Bond Isomerization

The final step employs palladium chloride () or cuprous chloride () to isomerize compound IV’s α,β-unsaturated aldehyde to the β,γ-isomer (target compound I). Solvent choice significantly affects selectivity:

-

Polar aprotic solvents (e.g., DMF): Accelerate isomerization but promote aldehyde oxidation.

-

Nonpolar solvents (e.g., toluene): Slow reaction kinetics but improve purity.

Yields exceed 90% when using 0.5–1.0 mol% at 60°C for 4–6 hours.

Alternative Synthetic Routes

1,1-Dimethoxyacetone Method

Early routes used 1,1-dimethoxyacetone as a starting material, involving:

-

Acetylation to 3-methyl-3-hydroxy-4,4-dimethoxy-1-butyne.

-

Hydrogenation and esterification to 3-methyl-3-acetoxy-4,4-dimethoxy-1-butene.

Challenges :

-

Low yields (<60%) due to poor esterification selectivity.

-

High cost of 1,1-dimethoxyacetone.

1,4-Butenediol Process

This method converts 1,4-butenediol to 1,4-diacetoxy-2-butene, followed by hydroformylation and isomerization. While atom-economical, it requires specialized high-pressure equipment (130–150 atm) and rhodium catalysts with bulky ligands, making it industrially unfeasible.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Hydroformylation-Acetylation | 85–92 | Moderate | High | Low waste generation |

| 1,1-Dimethoxyacetone | 55–60 | High | Low | Toxic byproducts |

| 1,4-Butenediol | 70–75 | Low | Moderate | High energy input |

The hydroformylation route outperforms alternatives in yield and sustainability, though catalyst recovery remains a challenge.

Recent Advances and Optimization Strategies

Q & A

Q. What synthetic methodologies are most effective for preparing Butanal, 4-(acetyloxy)-2-methylene-?

The compound can be synthesized via a two-step process:

- Step 1 : Acetalization of butanal with ethylene glycol using p-toluenesulfonic acid (p-TsOH) as a catalyst in toluene under reflux. A Dean-Stark apparatus ensures water removal to drive the reaction to completion .

- Step 2 : Acetylation of the intermediate hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine). Yield optimization (70–85%) is achieved by controlling reaction time (6–8 hours) and stoichiometric ratios (1:1.2 aldehyde to ethylene glycol) .

Q. Which spectroscopic techniques are critical for characterizing Butanal, 4-(acetyloxy)-2-methylene-?

- NMR : ¹H NMR identifies the methylene proton (δ 5.8–6.2 ppm, singlet) and acetyloxy group (δ 2.1 ppm, singlet). ¹³C NMR confirms the aldehyde carbon (δ ~200 ppm) and acetyl carbonyl (δ 170 ppm) .

- IR : Strong absorption at ~1740 cm⁻¹ (C=O stretch of acetyloxy) and ~2720 cm⁻¹ (aldehyde C-H stretch) .

- GC-MS : Used to verify purity (>95%) and molecular ion peak (m/z 144.17 for C₇H₁₂O₃) .

Q. What are the key stability considerations for handling this compound?

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation of the aldehyde and hydrolysis of the acetyloxy group.

- Glassware : Use silanized glassware (treated with 5% dimethyldichlorosilane in toluene) to minimize adsorption losses .

Advanced Research Questions

Q. How can computational modeling predict reactivity trends in Butanal, 4-(acetyloxy)-2-methylene-?

- DFT Studies : Density Functional Theory (B3LYP/6-31G*) reveals the methylene group’s electron deficiency due to conjugation with the acetyloxy moiety. This predicts high susceptibility to nucleophilic attacks (e.g., Michael additions) .

- Molecular Dynamics : Simulations suggest steric hindrance from the acetyloxy group directs regioselectivity in Diels-Alder reactions (endo preference >80%) .

Q. How to resolve contradictions in reported physical properties (e.g., boiling point)?

- Boiling Point Discrepancies : Literature reports 92.5°C at 760 mmHg , but variations arise from purification methods. Standardize distillation under reduced pressure (e.g., 85–90°C at 50 mmHg) and validate via Differential Scanning Calorimetry (DSC) to measure phase transitions .

- Data Validation : Cross-reference with vapor pressure correlations (Antoine equation) and compare with structurally similar compounds (e.g., 4-ethoxy derivatives) .

Q. What strategies improve regioselectivity in functionalizing the methylene group?

- Lewis Acid Catalysis : Et₂AlCl (10 mol%) in THF at –78°C directs nucleophiles (e.g., Grignard reagents) to the methylene carbon with >80% selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the methylene group, while bulky solvents (e.g., tert-butyl alcohol) reduce side reactions .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound show variability in aldehyde proton shifts?

- Solvent Effects : In CDCl₃, the aldehyde proton appears at δ 9.8–10.2 ppm, but in DMSO-d₆, hydrogen bonding downshifts it to δ 10.5 ppm .

- Impurity Interference : Trace water or acidic residues can catalyze aldol condensation, creating additional peaks. Pre-drying samples with molecular sieves (3Å) mitigates this .

Methodological Recommendations

Q. How to optimize SPE protocols for isolating Butanal, 4-(acetyloxy)-2-methylene- from complex matrices?

- Sorbent Selection : Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol and water (pH 4) achieve >90% recovery .

- Elution : Use 2 mL of methanol:ethyl acetate (1:1 v/v) with 0.1% formic acid to minimize degradation .

Q. What kinetic studies are needed to elucidate degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.